2-Amino-5-methoxybenzaldehyde
Overview
Description
“2-Amino-5-methoxybenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) on the benzene ring .
Synthesis Analysis
The synthesis of amines, such as “2-Amino-5-methoxybenzaldehyde”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of alkyl halides with ammonia or other amines . More specific synthesis methods for similar compounds involve reactions like the Reimer-Tiemann reaction .Molecular Structure Analysis
The molecular structure of “2-Amino-5-methoxybenzaldehyde” consists of a benzene ring with an amino group (-NH2) and a methoxy group (-OCH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-5-methoxybenzaldehyde” can be quite diverse, depending on the conditions and the reactants involved . For example, it can participate in reactions at the benzylic position . More specific reactions would depend on the exact context and the other reactants involved.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-methoxybenzaldehyde” can be inferred from similar compounds. For example, it is likely to have a similar molecular weight, density, and boiling point to those of similar compounds .Scientific Research Applications
DNA Intercalators Precursors
2-Amino-5-methoxybenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This process involves the conversion of 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation and Sandmeyer reaction to form halides. These halides then lead to the formation of o-phthalaldehyde and ultimately give rise to 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).
Antimicrobial and Antiaflatoxigenic Activities
Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (similar to 2-amino-5-methoxybenzaldehyde) exhibit significant antimicrobial and antiaflatoxigenic properties. These bases, particularly when derived from dietary sources like Decalipus hamiltonii and Hemidesmus indicus, show commendable activity against Aspergillus flavus and a reduction in aflatoxin B1 (Harohally et al., 2017).
Spectroscopic Studies
The compound has been a subject in spectroscopic studies, particularly in Schiff bases derived from 2-aminobenzothiazole and 2-amino-3-hydroxypyridine. These studies focus on analyzing the 1H NMR, IR, and UV/Vis spectra to understand the molecular structure and electronic transitions of Schiff bases (Issa, Khedr, & Rizk, 2008).
Synthesis and Characterization
Research also includes the synthesis and characterization of compounds like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, derived from reactions involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. These studies focus on determining the molecular and crystal structure of the compounds (Linsha, 2015).
Antibacterial Activity of Zinc Complexes
Zinc complexes of Schiff bases derived from compounds similar to 2-amino-5-methoxybenzaldehyde have been studied for their antibacterial properties. These complexes exhibit activity against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).
Ab Initio/DFT Studies
The compound has been involved in ab initio and density functional theory (DFT) studies, like the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. These studies aim to understand the molecular structure and vibrational frequencies of synthesized compounds (Arslan & Algül, 2007).
Future Directions
The future directions for “2-Amino-5-methoxybenzaldehyde” could involve further exploration of its potential applications in various fields. For example, Schiff bases derived from similar compounds have been studied for their potential applications in sensors, catalysis, biology, medicines, and photonics .
properties
IUPAC Name |
2-amino-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRJXIYWZZNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343752 | |
Record name | 2-Amino-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxybenzaldehyde | |
CAS RN |
26831-52-7 | |
Record name | 2-Amino-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.